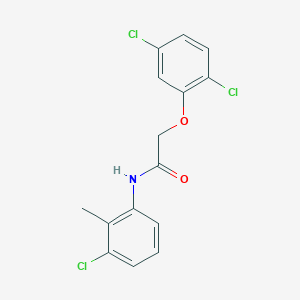

N-(3-chloro-2-methylphenyl)-2-(2,5-dichlorophenoxy)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound belongs to a class of organic compounds known as acetamides, characterized by the presence of an acetamide group. The specific structure of this compound includes chloro and methyl substituents on the phenyl rings, which influence its chemical and physical properties.

Synthesis Analysis

Although there is no direct research on the synthesis of this exact compound, similar compounds like N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide have been synthesized using methods like stirring compound ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in a cooled condition (G. Sharma et al., 2018).

Molecular Structure Analysis

Research on similar compounds like 2-Chloro-N-(3-methylphenyl)acetamide shows that the conformation of the N—H bond is syn to the meta-methyl group, influencing the molecular geometry (B. Gowda et al., 2007).

Chemical Reactions and Properties

The compound's reactivity can be inferred from related structures, such as 2,2-Dichloro-N-(3,5-dimethylphenyl)acetamide, where molecules are linked through N—H⋯O and C—H⋯O hydrogen bonding (Acta Crystallographica Section E: Structure Reports Online, 2007).

Physical Properties Analysis

The physical properties of acetamides generally include solid state at room temperature and relatively high melting points. The introduction of chloro and methyl groups can slightly modify these properties.

Chemical Properties Analysis

Chemical properties such as polarity and solubility are significantly impacted by the chloro and methyl substituents. For example, studies on similar compounds like 2-chloro-N-[2-(methylsulfanyl)phenyl]-acetamides have investigated their polarity using methods like the dipole moment method and quantum chemical calculations (E. Ishmaeva et al., 2015).

Applications De Recherche Scientifique

Synthesis and Structural Analysis

- N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a compound similar to N-(3-chloro-2-methylphenyl)-2-(2,5-dichlorophenoxy)acetamide, was synthesized and analyzed. The study focused on its structure and potential as an anticancer drug through molecular docking analysis targeting the VEGFr receptor (Sharma et al., 2018).

Comparative Metabolism in Liver Microsomes

- A study on the comparative metabolism of chloroacetamide herbicides and selected metabolites, including compounds structurally related to N-(3-chloro-2-methylphenyl)-2-(2,5-dichlorophenoxy)acetamide, was conducted in human and rat liver microsomes. This research is crucial in understanding the metabolic pathways and potential risks of similar compounds (Coleman et al., 2000).

Radiosynthesis for Metabolism and Mode of Action Studies

- The radiosynthesis of a chloroacetanilide herbicide, similar in structure to N-(3-chloro-2-methylphenyl)-2-(2,5-dichlorophenoxy)acetamide, was developed for studies on its metabolism and mode of action. This approach enables detailed analysis of how such compounds behave in biological systems (Latli & Casida, 1995).

Crystal Structure Studies

- Research on the crystal structures of N-(meta-substituted phenyl)-2,2,2-trichloro-acetamides, compounds structurally related to N-(3-chloro-2-methylphenyl)-2-(2,5-dichlorophenoxy)acetamide, was conducted to understand their solid-state geometry. This type of research is vital for predicting and understanding the physical properties of similar chemical compounds (Gowda et al., 2007).

X-Ray Powder Diffraction of Derivatives

- A study presented new powder diffraction data for derivatives of N-aryl-2,4-dichlorophenoxyacetamide, related to N-(3-chloro-2-methylphenyl)-2-(2,5-dichlorophenoxy)acetamide. These compounds are potential pesticides, and the data is crucial for their characterization and development (Olszewska et al., 2008).

Propriétés

IUPAC Name |

N-(3-chloro-2-methylphenyl)-2-(2,5-dichlorophenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl3NO2/c1-9-11(17)3-2-4-13(9)19-15(20)8-21-14-7-10(16)5-6-12(14)18/h2-7H,8H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPKJGURMZLQTGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)COC2=C(C=CC(=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chloro-2-methylphenyl)-2-(2,5-dichlorophenoxy)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-chloro-4-hydroxyphenyl)acetyl]-3-ethylpiperidine-3-carboxylic acid](/img/structure/B5571596.png)

![1-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]-3-azepanamine hydrochloride](/img/structure/B5571617.png)

![methyl 4-[2-({[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)carbonohydrazonoyl]benzoate](/img/structure/B5571618.png)

![2-(4-hydroxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5571634.png)

![N-({(2S,4S)-1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-fluoropyrrolidin-2-yl}methyl)cyclopropanecarboxamide](/img/structure/B5571639.png)

![3,4-dichloro-N-[4-(cyanomethyl)phenyl]benzamide](/img/structure/B5571664.png)

![N-(4-ethoxyphenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B5571688.png)

![N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide](/img/structure/B5571694.png)

![N-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5571707.png)

![4-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5571720.png)